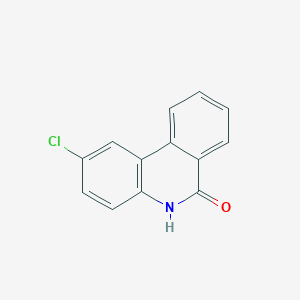

2-chloro-5H-phenanthridin-6-one

Description

Significance in Natural Products and Pharmaceutical Research

The phenanthridinone core is a recurring motif in a variety of alkaloids isolated from plants. patsnap.com These natural products often exhibit potent biological activities. For instance, compounds like narciclasine (B1677919) and pancratistatin, which belong to the Amaryllidaceae alkaloid family, contain the phenanthridinone scaffold and have been studied for their significant anticancer properties. patsnap.com The structural rigidity and the presence of hydrogen bond donors and acceptors in the phenanthridinone system allow for specific interactions with biological targets.

This inherent bioactivity has spurred considerable interest in the pharmaceutical industry. Researchers have identified phenanthridinone derivatives as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. patsnap.com PARP inhibitors are a class of targeted cancer therapies, and the phenanthridinone structure has been a key component in the design of several such drugs. patsnap.com The ability to modify the phenanthridinone scaffold at various positions allows for the fine-tuning of a compound's pharmacological profile, enhancing its potency and selectivity for specific biological targets.

Academic Interest in Synthetic Methodologies and Derivatization Strategies

The combination of the phenanthridinone scaffold's biological importance and its often-low natural abundance has driven extensive research into its chemical synthesis. patsnap.com Academic laboratories have developed a diverse array of synthetic methods to construct this tricyclic system. These strategies often involve transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form the key biaryl bond and subsequent C-N bond formation to close the lactam ring. patsnap.comnih.gov

Other innovative approaches include intramolecular C-H activation, radical cyclizations, and photochemical reactions. patsnap.com The development of these methodologies is not only crucial for the synthesis of natural products and their analogues but also pushes the boundaries of synthetic organic chemistry. The ability to introduce a wide range of functional groups onto the phenanthridinone core is a primary focus of this research, as it enables the creation of libraries of compounds for biological screening and the exploration of structure-activity relationships (SAR). The derivatization of the phenanthridinone scaffold is key to modulating its properties, such as solubility and target-binding affinity.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5H-phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEJAQODRZEIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297035 | |

| Record name | 2-chloro-5H-phenanthridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27353-44-2 | |

| Record name | NSC113300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-5H-phenanthridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Modifications and Derivatization of the Phenanthridinone Scaffold

Strategies for Functionalization and Substitution Patterns

The functionalization of the phenanthridinone scaffold is primarily achieved through various synthetic strategies, including C-H bond activation, cross-coupling reactions, and cyclization methods. nih.gov These approaches enable the introduction of a wide range of substituents at different positions of the phenanthridinone ring system.

Recent advancements in synthetic organic chemistry have provided efficient methods for the construction of the phenanthridinone skeleton itself. organic-chemistry.orgacs.org Palladium-catalyzed reactions, for instance, have been instrumental in forming the core structure through intramolecular C-H arylation or by coupling appropriate precursors. nih.govacs.org One-pot syntheses involving simultaneous C-C and C-N bond formations have also been developed, offering an atom-efficient route to functionalized phenanthridinones. nih.gov

The substitution patterns on the phenanthridinone scaffold can be systematically varied to explore structure-activity relationships. The introduction of different functional groups on the aromatic rings can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

Introduction of Halogen Substituents (e.g., Chlorination for 2-chloro-5H-phenanthridin-6-one)

The incorporation of halogen atoms, particularly chlorine, into the phenanthridinone scaffold is a common strategy in medicinal chemistry. nih.govnih.gov Halogens can alter the lipophilicity, metabolic stability, and binding affinity of a molecule. nih.gov The synthesis of this compound can be achieved through various methods, often involving the cyclization of appropriately substituted precursors. For example, palladium-catalyzed annulation of substituted 2-bromobenzamides with 2-bromobenzoic acids can yield functionalized phenanthridinones, including those with chloro substituents. acs.org

The chlorination of the phenanthridinone ring can also be accomplished using various chlorinating agents. google.com The regioselectivity of the chlorination reaction is crucial for obtaining the desired isomer, such as the 2-chloro derivative. The choice of reaction conditions and the nature of the starting material play a significant role in directing the position of chlorination. google.com

Modifications at Key Positions (e.g., C-6, N-5)

The C-6 and N-5 positions of the phenanthridinone scaffold are key sites for derivatization. The carbonyl group at C-6 can be subjected to various chemical transformations, although modifications at this position are less common than at the N-5 position.

The nitrogen atom at the N-5 position is readily amenable to functionalization. Alkylation, arylation, and acylation reactions at this position allow for the introduction of a wide variety of substituents. These modifications can significantly impact the solubility, cell permeability, and biological activity of the resulting compounds. For instance, the synthesis of N-substituted phenanthridinones is often achieved by reacting the parent phenanthridinone with appropriate electrophiles in the presence of a base.

Scaffold Hopping and Analogue Synthesis

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a molecule with a different scaffold while retaining similar biological activity. nih.govyoutube.com This approach can lead to the discovery of novel chemical entities with improved properties. nih.gov

Isoelectronic and isosteric replacements are fundamental concepts in medicinal chemistry used to design analogues of a lead compound. researchgate.netnih.gov Isosteres are atoms or groups of atoms that have similar size, shape, and electronic configuration. researchgate.net In the context of this compound, isosteric replacements could involve substituting the chlorine atom with other halogens (e.g., fluorine, bromine) or with other functional groups of similar size. nih.gov Similarly, the benzene (B151609) rings of the phenanthridinone scaffold could be replaced by other aromatic or heteroaromatic rings to explore new chemical space. researchgate.netnih.gov

Table 1: Examples of Isoelectronic and Isosteric Replacements

| Original Group | Isoelectronic/Isosteric Replacement |

| -Cl | -F, -Br, -CH3, -CF3 |

| Benzene Ring | Thiophene, Pyridine, Furan |

| -C=O | -C=S, -C=NH |

This table provides hypothetical examples of isoelectronic and isosteric replacements that could be applied to the this compound scaffold.

Fusing the phenanthridinone scaffold with other heterocyclic rings is another strategy to generate novel chemical entities. nih.gov The 1,2,3-triazole ring, in particular, is a popular choice for fusion due to its ease of synthesis via "click chemistry" and its ability to act as a pharmacophore. nih.govnih.govconsensus.app The fusion of a triazole ring to the phenanthridinone backbone can lead to compounds with unique three-dimensional shapes and potentially new biological activities. nih.govgoogle.com The synthesis of such fused systems often involves the construction of a phenanthridinone precursor bearing an azide (B81097) or alkyne functionality, which can then undergo a cycloaddition reaction to form the triazole ring. nih.govconsensus.app

Synthesis of Structurally Diversified Phenanthridinone Motifs

The development of new synthetic methods continues to expand the diversity of accessible phenanthridinone motifs. organic-chemistry.org Strategies that allow for the late-stage functionalization of the phenanthridinone core are particularly valuable as they enable the rapid generation of a library of analogues from a common intermediate. nih.gov Visible-light-mediated reactions and electrochemical methods are emerging as powerful tools for the synthesis of phenanthridinones under mild conditions. organic-chemistry.org These modern synthetic approaches, coupled with traditional cross-coupling and cyclization reactions, provide a robust platform for the creation of structurally diversified phenanthridinone-based compounds for various applications. nih.govorganic-chemistry.org

Biological Research Applications and Mechanisms of Action

Role of Phenanthridinone as a Bioactive Scaffold

The phenanthridinone core is a significant heterocyclic framework found in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities. nih.gov Its structural importance has spurred considerable interest in the fields of organic synthesis and medicinal chemistry, leading to the development of new synthetic methods and novel pharmaceutical agents. nih.gov The phenanthridinone skeleton is a common structural element in bioactive alkaloids. nih.gov

This scaffold's versatility has made it a valuable starting point for the development of various therapeutic agents. The core structure can be modified at different positions to create a library of derivatives with diverse biological targets.

Enzyme Inhibition Studies

The phenanthridinone scaffold and its derivatives have been the subject of numerous studies investigating their potential as enzyme inhibitors. These investigations have revealed inhibitory activity against a range of enzymes implicated in various diseases.

HIV-1 Integrase Inhibition

While research into the direct inhibition of HIV-1 integrase by 2-chloro-5H-phenanthridin-6-one is not extensively documented in publicly available literature, the broader class of phenanthridine (B189435) derivatives has been investigated for anti-HIV activity. It is important to note that HIV-1 integrase is a distinct enzyme from HIV-1 protease. Integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. nih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key class of antiretroviral drugs. nih.gov The development of new and diverse scaffolds for HIV-1 integrase inhibitors remains an active area of research to combat drug resistance. nih.gov

BET Bromodomain Inhibition (e.g., BRD2-BD2 Interactions)

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. Their dysregulation is implicated in various diseases, including cancer. The phenanthridinone scaffold has emerged as a novel inhibitor of the second bromodomain of BRD2 (BRD2-BD2). nih.gov

A study identified a phenanthridinone derivative, NSC127133, as an inhibitor of BRD2-BD2, demonstrating the potential of this scaffold to target BET bromodomains. nih.gov The interaction of this phenanthridinone derivative with the acetyl-lysine binding pocket of BRD2-BD2 was confirmed through a high-resolution crystal structure. nih.gov Further research led to the identification of a potent phenanthridin-6(5H)-one derivative, compound 24 , which exhibited an IC₅₀ of 0.24 μM for BET inhibition. cas.org While these studies did not specifically report on the 2-chloro derivative, they establish the phenanthridinone core as a valid scaffold for developing BET bromodomain inhibitors.

Table 1: BET Bromodomain Inhibition by a Phenanthridinone Derivative

| Compound | Target | Method | Result |

|---|---|---|---|

| Phenanthridin-6(5H)-one derivative (compound 24) | BET | - | IC₅₀ = 0.24 μM cas.org |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The phenanthridinone structure is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes. nih.gov PARP enzymes are involved in DNA repair and are a validated target in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

A study focused on the synthesis of substituted 5[H]phenanthridin-6-ones as potent PARP1 inhibitors. nih.gov This research highlighted that substitutions at various positions on the phenanthridinone ring could significantly influence inhibitory potency. nih.gov While the specific IC₅₀ value for this compound was not detailed in the available summary, the study demonstrated that substituted phenanthridinones can be highly potent PARP1 inhibitors, with some derivatives exhibiting IC₅₀ values in the nanomolar range. nih.gov For instance, the unsubstituted 6(5H)-phenanthridinone is a known PARP inhibitor.

Tankyrase Inhibition

Tankyrases (TNKS1 and TNKS2) are members of the PARP family of enzymes and are involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. The inhibition of tankyrases has emerged as a promising strategy for cancer therapy.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease.

There is currently a lack of specific research data on the acetylcholinesterase inhibitory activity of this compound. While various natural and synthetic compounds are known to inhibit AChE, the potential of this specific phenanthridinone derivative in this context remains to be explored.

Anti-Pathogen and Anti-Proliferative Research

Antiviral Activity Research (e.g., Anti-HIV, Anti-Hepatitis C Virus)

There is no specific information available in the current body of scientific literature regarding the antiviral properties of this compound, including its potential activity against Human Immunodeficiency Virus (HIV) or Hepatitis C Virus (HCV). Research on antiviral agents is extensive; however, studies focusing on this compound have not been published.

Antiproliferative Activity Research

Specific investigations into the antiproliferative effects of this compound have not been detailed in accessible research literature. The broader class of phenanthridinones has been noted for its potential as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which play a role in DNA repair and cell proliferation. nih.gov However, direct studies on the 2-chloro derivative's impact on cell proliferation are not presently available.

Antimicrobial and Antifungal Activity Research

There are no specific research findings concerning the antimicrobial or antifungal activities of this compound in the available scientific literature.

Receptor Modulation Research

Retinoic Acid Receptor-Related Orphan Receptor (ROR) Activity Research

The primary area of biological research for the phenanthridinone scaffold, to which this compound belongs, is in the modulation of Retinoic Acid Receptor-Related Orphan Receptors (RORs), particularly the gamma-t isoform (RORγt). RORγt is a key transcription factor in the development and function of T-helper 17 (Th17) cells, which are implicated in the pathology of various autoimmune diseases. Consequently, inverse agonists of RORγt are of significant therapeutic interest.

Research has focused on the development of selective RORγ inverse agonists based on the phenanthridin-6(5H)-one skeleton. These studies aim to identify compounds that can suppress the transcriptional activity of RORγt. While a high-throughput screening hit, a phenylglycinamide derivative, was initially identified, subsequent optimization efforts explored various scaffolds, including the phenanthridinone structure. researchgate.net

Structure-activity relationship (SAR) studies on the phenanthridin-6(5H)-one skeleton have been conducted to enhance potency and selectivity as RORγ inverse agonists. These studies have led to the identification of potent and selective modulators.

Below is an interactive data table summarizing the general findings from SAR studies on the broader phenanthridinone class as RORγt inverse agonists.

| Compound Class | General Structural Features | Observed Activity |

| Phenanthridin-6(5H)-ones | Core heterocyclic scaffold | Act as inverse agonists of RORγt |

| Substituted Phenylglycinamides | Lead scaffold from HTS | Potent RORγt inverse agonism, but with potential for optimization |

| Optimized Phenanthridinones | Modifications at various positions of the phenanthridinone ring | Improved potency, selectivity, and pharmacokinetic properties |

It is important to note that while the phenanthridin-6(5H)-one core is established as a viable scaffold for RORγt inverse agonists, the specific contribution and activity of the 2-chloro substitution on this compound within this context are not explicitly detailed in the currently available literature. Further research would be necessary to delineate its precise role and potency.

Liver X Receptor (LXR) Activity Research

Extensive searches of publicly available scientific literature and databases have yielded no specific research findings on the interaction between this compound and the Liver X Receptor (LXR). While the broader class of phenanthridinone compounds has been investigated for various biological activities, including the inhibition of Poly(ADP-ribose) polymerase (PARP), there is currently no documented evidence to suggest that this compound acts as a modulator of LXR activity.

The Liver X Receptors, LXRα and LXRβ, are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. They are activated by oxysterols and synthetic agonists, leading to the transcriptional regulation of target genes. Given the importance of LXRs in metabolic and inflammatory pathways, they are a subject of significant research interest for potential therapeutic interventions.

However, based on the available information, no studies have been published that specifically investigate the binding affinity, agonistic, or antagonistic effects of this compound on either LXRα or LXRβ. Consequently, there are no detailed research findings or data tables to present regarding its mechanism of action in the context of LXR activity.

Further research would be required to determine if this compound has any effect on the Liver X Receptor signaling pathway.

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Key Structural Elements for Biological Activity

The biological activity of the phenanthridinone class of compounds is intrinsically linked to its core structural features. The tricyclic phenanthridinone skeleton provides a rigid, planar framework that is often crucial for mechanisms like DNA intercalation. beilstein-journals.org This planarity facilitates insertion between the base pairs of nucleic acids, a common mode of action for many biologically active phenanthridines. beilstein-journals.org

Within this scaffold, several elements are critical. The lactam moiety (a cyclic amide) is a key functional group, with its carbonyl and N-H groups capable of forming essential hydrogen bonds with amino acid residues in target proteins or enzymes. The nitrogen atom at position 5 (N5) and the carbonyl group at position 6 (C6) are pivotal points for molecular interactions. Furthermore, the chlorine atom at the C2 position significantly influences the molecule's electronic properties and can be involved in specific halogen bonding, which can enhance binding affinity to a biological target. mdpi.com Previous SAR studies on related heterocyclic systems have confirmed that the presence of a chloro group can enhance affinity for certain targets. mdpi.com

Impact of Substituents and Functional Groups on Activity Profiles

The modification of the 2-chloro-5H-phenanthridin-6-one backbone with various substituents and functional groups has a profound impact on the resulting biological activity profiles. The nature, size, and position of these appended groups can modulate potency and selectivity.

SAR studies on related tricyclic inhibitors have provided detailed insights. For instance, substitutions at positions analogous to the phenanthridinone ring system demonstrate clear trends:

Halogens: While chloro, bromo, and iodo substitutions can result in equipotent compounds, a fluoro substituent may be an order of magnitude less active. nih.gov

Alkyl Groups: Small alkyl groups, such as a methyl group, can lead to very potent inhibitors. nih.gov However, the introduction of bulky substituents like a tert-butyl or a phenyl group often results in inactive compounds, likely due to steric hindrance at the binding site. nih.gov

Polar Groups: The addition of polar groups such as amino or hydroxyl moieties tends to result in less active compounds compared to their non-polar counterparts. nih.gov

General principles of substituent effects also apply, where electron-donating groups can increase the electron density of the aromatic system, potentially enhancing its interaction with a biological target, while electron-withdrawing groups have the opposite effect. nih.govlumenlearning.comnih.gov

Below is an interactive data table summarizing the impact of different substituent types based on established SAR principles.

| Substituent Type | Example(s) | General Impact on Activity | Probable Reason |

| Halogens | Bromo, Iodo | Potency often maintained or enhanced | Favorable size and electronic properties for binding |

| Fluoro | Potency often decreased | Different electronic and size characteristics compared to other halogens | |

| Small Alkyl | Methyl | Potent activity | Optimal size to fit into hydrophobic pockets of the target |

| Bulky Alkyl | tert-Butyl, Phenyl | Inactive | Steric clash prevents proper binding |

| Polar Groups | Amino, Hydroxyl | Less active | May introduce unfavorable interactions or alter solubility |

Rational Design Principles for Phenanthridinone Derivatives

Insights from SAR studies have paved the way for the rational design of novel phenanthridinone derivatives with improved properties. A primary strategy involves using the core scaffold as a template and making targeted modifications to optimize interactions with a specific biological target.

A key principle is structure-based design, which relies on the three-dimensional structure of the target protein. For example, in the design of selective enzyme inhibitors, a lead compound can be modified to form a specific hydrogen bond with a crucial amino acid residue, such as tyrosine, in the active site. nih.gov This targeted interaction can dramatically increase both potency and selectivity. nih.gov

Another successful approach is the "hybrid strategy," where pharmacophores from different classes of inhibitors are combined. nih.gov For instance, a fragment known to bind to a specific protein domain can be incorporated into the phenanthridinone structure to create a dual-action inhibitor. nih.gov This rational approach is more efficient than discovering such polypharmacological agents by chance. nih.gov The process often begins with a "hit" compound identified through screening, which is then systematically optimized based on these design principles. nih.govnih.gov

Selectivity Determinants for Biological Targets

Achieving selectivity for a specific biological target while avoiding others is a critical goal in drug design to minimize side effects. For phenanthridinone derivatives, selectivity is governed by subtle molecular features that exploit differences between targets.

Steric control is a major determinant of selectivity. beilstein-journals.org For example, rigid, cage-like bis-phenanthridinium structures have shown high selectivity for single-stranded RNA over double-stranded DNA or RNA, a preference attributed to the defined shape of the binding pocket. beilstein-journals.org This highlights how the three-dimensional architecture of a molecule can dictate its target preference.

Furthermore, specific non-covalent interactions are crucial. A designed inhibitor can achieve high selectivity by forming a unique hydrogen bond with an amino acid residue present in the intended target but absent in closely related off-targets. nih.gov This was demonstrated in the design of highly selective phosphodiesterase (PDE) inhibitors, where a single hydrogen bond was responsible for a 220-fold increase in selectivity against a related PDE isoform. nih.gov The ability of designed compounds to selectively inhibit one enzyme over a related one, such as farnesyl-protein transferase (FPT) over geranylgeranyl-protein transferase-1 (GGPT-1), is a testament to the success of these principles. nih.gov This targeted approach can lead to compounds with improved safety profiles, for instance, by creating agents that are active against cancer cells but lack the detrimental antibacterial effects on gut flora. nih.gov

Computational Chemistry and Cheminformatics in Phenanthridinone Research

Molecular Docking Investigations

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. This technique is widely used to understand the binding mode of potential drugs and to screen virtual libraries of compounds for potential activity.

The phenanthridinone scaffold is a well-established inhibitor of poly(ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair and a key target in cancer therapy. researchgate.net Molecular docking studies have been performed on the core phenanthridinone structure to elucidate its binding mechanism within the nicotinamide (B372718) subsite of PARP family enzymes, such as tankyrase 2. acs.org These studies provide a foundational understanding of the key interactions that anchor the inhibitor within the active site.

For the parent 6(5H)-phenanthridinone, docking simulations and co-crystal structures reveal critical interactions that stabilize the enzyme-inhibitor complex. acs.org The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. The lactam moiety of the phenanthridinone core is pivotal, forming hydrogen bonds with the backbone amide of Glycine and the side chain of Serine in the active site. The aromatic rings of the phenanthridinone scaffold are involved in π-π stacking and hydrophobic interactions with surrounding residues like Tyrosine, Histidine, and Alanine.

Table 1: Key Interacting Residues for the Phenanthridinone Scaffold in the Tankyrase 2 Active Site Data derived from studies on the parent 6(5H)-phenanthridinone.

| Residue | Interaction Type | Interacting Moiety of Phenanthridinone |

|---|---|---|

| Gly1185 | Hydrogen Bond | Lactam Carbonyl (C=O) |

| Ser1189 | Hydrogen Bond | Lactam Amine (N-H) |

| Tyr1208 | π-π Stacking | Aromatic Ring System |

| His1175 | Hydrophobic Interaction | Aromatic Ring System |

| Ala1191 | Hydrophobic Interaction | Aromatic Ring System |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to observe the physical motion of atoms and molecules over time, providing insights into the stability and conformational dynamics of ligand-protein complexes. These simulations complement the static picture provided by molecular docking.

For the phenanthridinone class of compounds, MD simulations have been employed to investigate the stability of their complexes with therapeutic targets like PARP-1. researchgate.net Studies on N-O substituted phenanthridinone derivatives, for instance, used MD simulations to confirm that the inhibitor remains stably bound within the active site of PARP-1, validating the interactions predicted by docking. researchgate.net These simulations can reveal the flexibility of certain protein regions upon ligand binding and the persistence of key hydrogen bonds over the simulation time, strengthening the rationale for the inhibitor's mechanism of action.

Specific MD simulation studies focused on 2-chloro-5H-phenanthridin-6-one were not identified in the reviewed literature. However, the application of this technique to closely related analogues underscores its importance in validating binding poses and assessing the dynamic stability of novel phenanthridinone-based inhibitors.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is applied to predict a wide range of molecular properties, including geometries, reaction energies, and electronic distributions, offering a deeper understanding of a molecule's intrinsic reactivity and characteristics.

DFT calculations have been utilized to elucidate the reaction mechanisms for synthesizing the core phenanthridinone scaffold. nih.govrsc.org For example, DFT has been used to investigate the energy profiles of palladium-catalyzed dehydrogenative annulation reactions that form the phenanthridinone ring system, helping to understand the feasibility of different reaction pathways and optimize synthetic conditions. nih.govrsc.org

Furthermore, Time-Dependent DFT (TD-DFT) has been applied to substituted phenanthridinones to study their electronic and photophysical properties. acs.org In a study of N-aryl-phenanthridinones, TD-DFT calculations helped to explain their unique fluorescence properties by modeling their electronic excited states. acs.org While this study focused on different substitution patterns, it demonstrates the power of DFT to predict the optical and electronic behavior of the phenanthridinone scaffold, a critical aspect for applications in cellular imaging or as fluorescent probes.

In Silico Prediction of Pharmacokinetic Parameters

The prediction of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico models provide a rapid and cost-effective means to evaluate the potential pharmacokinetic profile of a compound before its synthesis.

For phenanthridinone derivatives, in silico ADMET prediction is a recognized tool for assessing their drug-likeness. researchgate.netacs.org Computational analyses of libraries of newly synthesized phenanthridinone analogues have been performed to evaluate their ADMET characteristics. acs.org These predictions help to identify candidates with favorable properties, such as good oral bioavailability or central nervous system permeability, while flagging those with potential liabilities. Although specific predicted ADMET data for this compound is not publicly detailed, the general application of these predictive models to the phenanthridinone class is a standard part of the discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

The development of QSAR models is a key strategy in the optimization of PARP inhibitors based on various heterocyclic scaffolds. acs.org For the related aza-5[H]-phenanthridin-6-one series, structure-activity relationships (SARs) were established to improve inhibitory potency and pharmacokinetic profiles. acs.org These studies correlate specific structural modifications—such as the position of a nitrogen atom or the addition of various substituents—with changes in biological activity.

While a specific QSAR model detailing the contribution of the 2-chloro substituent for this compound was not found in the reviewed literature, the principles of SAR are fundamental to the development of this class of inhibitors. Such a model would quantify the impact of the chloro group's electronic and steric properties on PARP inhibition, providing a predictive tool for designing next-generation analogues.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Core Structure |

|---|---|

| This compound | Phenanthridinone |

| 6(5H)-phenanthridinone | Phenanthridinone |

| 2-nitro-6(5H)-phenanthridone | Phenanthridinone |

| aza-5[H]-phenanthridin-6-one | Aza-phenanthridinone |

| Glycine | Amino Acid |

| Serine | Amino Acid |

| Tyrosine | Amino Acid |

| Histidine | Amino Acid |

| Alanine | Amino Acid |

Advanced Analytical Techniques in Phenanthridinone Research

X-ray Crystallography for Ligand-Protein Complex Characterization

X-ray crystallography stands as a cornerstone technique for elucidating the three-dimensional structure of ligand-protein complexes at an atomic level. This information is invaluable for understanding the binding mode of an inhibitor and for guiding structure-based drug design. While a specific crystal structure of 2-chloro-5H-phenanthridin-6-one in complex with a protein is not publicly available, the crystallographic studies of PARP1 with other phenanthridinone-based inhibitors provide a strong framework for predicting its binding interactions.

Table 1: Representative Crystallographic Data for PARP1 in Complex with Inhibitors

| PDB ID | Inhibitor Class | Resolution (Å) | Key Interacting Residues (Predicted for this compound) |

| 6NRF | Benzofuran-based | 2.00 | Gly863, Ser904, Tyr907 |

This table presents data for a representative PARP1 inhibitor to illustrate the type of information obtained from X-ray crystallography. The interacting residues for this compound are predicted based on the binding modes of similar inhibitors.

Spectroscopic Methods for Mechanistic Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for characterizing the chemical structure of newly synthesized compounds like this compound and for probing their interactions with target proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the structure of organic molecules. For 2-bromo-6(5H)-phenanthridinone, a closely related analog, the 1H NMR spectrum would provide characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of the substitution pattern. uq.edu.au For this compound, similar characteristic peaks would be expected, with slight variations in chemical shifts due to the different electronic effects of chlorine versus bromine. Furthermore, techniques like Saturation Transfer Difference (STD) NMR can be employed to identify which protons of the ligand are in close proximity to the protein, thereby mapping the binding epitope.

Mass Spectrometry (MS) is routinely used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

Infrared (IR) Spectroscopy is useful for identifying key functional groups. The IR spectrum of this compound would show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring.

Microcalorimetry and Potentiometry in Binding Affinity Studies

Table 2: Typical Thermodynamic Parameters from ITC for a Protein-Ligand Interaction

| Parameter | Description | Typical Value Range for Potent Inhibitors |

| Kd | Dissociation Constant | nM to µM |

| n | Stoichiometry of Binding | ~1 |

| ΔH | Enthalpy Change | Favorable (negative) or Unfavorable (positive) |

| ΔS | Entropy Change | Favorable (positive) or Unfavorable (negative) |

This table provides a general overview of the parameters obtained from an ITC experiment.

Potentiometry , while less common for studying inhibitor-protein interactions, can be employed to determine the pKa of ionizable groups in the ligand or protein, which can be important for understanding the pH dependence of binding.

Chromatography for Purification and Isolation in Research

Chromatographic techniques are fundamental for the purification and isolation of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product.

Column Chromatography is the standard method for purifying organic compounds on a larger scale. For phenanthridinone derivatives, silica (B1680970) gel is commonly used as the stationary phase, and a mixture of organic solvents, such as hexane (B92381) and ethyl acetate, is used as the mobile phase to elute the desired compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both analytical and preparative purposes. Analytical HPLC is used to determine the purity of the final compound with high accuracy. Preparative HPLC can be employed for the final purification step to obtain highly pure material for biological assays and other sensitive experiments. The choice of the column (e.g., reversed-phase C18) and the mobile phase is optimized to achieve the best separation.

Table 3: Common Chromatographic Methods in Phenanthridinone Research

| Technique | Stationary Phase | Mobile Phase Example | Application |

| TLC | Silica gel | Hexane/Ethyl Acetate (7:3) | Reaction monitoring, Purity check |

| Column Chromatography | Silica gel | Gradient of Hexane/Ethyl Acetate | Purification of crude product |

| Analytical HPLC | C18 | Acetonitrile/Water with 0.1% TFA | Purity determination |

| Preparative HPLC | C18 | Acetonitrile/Water | Final purification |

This table summarizes the typical chromatographic methods and conditions used in the synthesis and purification of phenanthridinone derivatives.

Q & A

Q. How can computational models predict the metabolic stability of this compound in drug discovery pipelines?

- Methodological Answer : Apply ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and CYP450 interactions. Molecular dynamics simulations (AMBER force field) model cytochrome P450 binding affinities. Compare in silico results with in vitro microsomal assays (rat/human liver S9 fractions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.